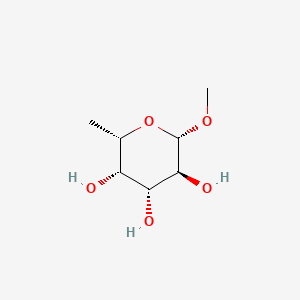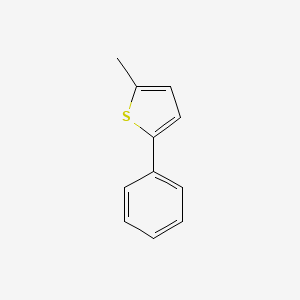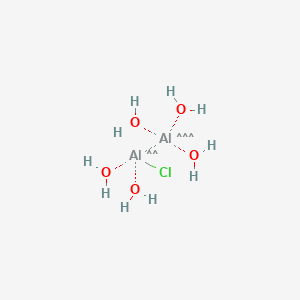
Dialuminium chloride pentahydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dialuminium chloride pentahydroxide (Al2Cl5(OH)4) is an inorganic compound that is widely used in laboratory experiments and scientific research. It is a white crystalline solid that is soluble in water and alcohol, and has a molecular weight of 325.2 g/mol. It is a strong oxidizing agent and is used in various applications such as synthesis of organic compounds, analytical chemistry, and catalysis.
Scientific Research Applications
Water Treatment
Locron flakes, also known as Dialuminium chloride pentahydroxide, are used as a flocculant to remove colloidal impurities in water treatment processes . They form very fine Aluminiumhydroxide precipitates which are most suitable to trap particulate impurities in swimming pool water .
Antiperspirant Agent
Locron Extra and Locron L are high-performing antiperspirant agents used in the cosmetic industry . They are mild astringents that reduce perspiration and have a slight deodorizing effect .
Cosmetic Industry
Locron powder is suitable for anhydrous types of perspiration-reducing preparations, such as powder-sprays, suspension-sprays, or sticks . It can also be incorporated in skin lotions, skin creams, and shaving lotions to achieve a slight astringent effect .
Environmental Applications
Dialuminium chloride pentahydroxide is used in a Water Management Facility (WMF) product as a coagulant during oily water treatment . It’s also used in the coagulation process to achieve the highest efficiency of PAHs removal .
Advanced Treatment Technologies
Macrospherical 95 has been used in the synthesis of mesoporous silica nanoparticles, which have applications in many emerging fields like catalysis, energy applications, sensing, environmental, and biomedical research .
Mechanism of Action
Target of Action
Locron flakes, also known as Locron Extra, Macrospherical 95, Locron powder, Locron L, or Dialuminium chloride pentahydroxide, primarily target the sweat glands in the human body . These glands are responsible for the production and secretion of sweat, a process that is crucial for thermoregulation .
Mode of Action
Locron flakes interact with the sweat glands by acting as a mild astringent . Astringents are substances that can shrink or constrict body tissues. In the case of Locron flakes, they cause the sweat glands to contract, thereby reducing the amount of sweat that is produced . This interaction results in a decrease in perspiration and a slight deodorizing effect .
Biochemical Pathways
It is known that the astringent action of locron flakes can influence the function of sweat glands and potentially impact the pathways involved in sweat production and secretion .
Pharmacokinetics
Given their application as a topical agent in antiperspirants, it is likely that they remain largely localized at the site of application . The impact on bioavailability is therefore primarily related to the concentration of the product at the site of application .
Result of Action
The primary molecular and cellular effect of Locron flakes’ action is the reduction in sweat production. By causing the sweat glands to contract, Locron flakes reduce the amount of sweat that is produced and secreted onto the skin’s surface . This results in a decrease in perspiration and a slight deodorizing effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Locron flakes. For example, the effectiveness of Locron flakes as an antiperspirant can be influenced by factors such as ambient temperature and humidity, as these can affect the rate of sweat production. Additionally, the pH of the skin can potentially impact the stability and efficacy of Locron flakes .
properties
InChI |
InChI=1S/2Al.ClH.5H2O/h;;1H;5*1H2/q;+1;;;;;;/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZVLRWDRFTSPT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[Al].[Al]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2ClH10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12042-91-0 |
Source


|
| Record name | Aluminum chlorohydrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012042910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dialuminium chloride pentahydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of Dialuminium chloride pentahydroxide (Locron L) in the synthesis of AlFe-PILC?
A1: Dialuminium chloride pentahydroxide (Locron L) serves as the source of aluminum for creating the AlFe pillaring agents. [] These pillaring agents are mixed metal polycations that are incorporated into the clay structure to increase its interlayer spacing and create a porous material. In the study, Locron L was combined with ferric nitrate at high temperature and pressure to form the mixed AlFe pillaring agents in a single step. This method offers advantages in simplicity, cost-effectiveness, and control over the final catalyst structure. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

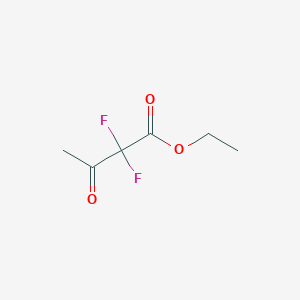
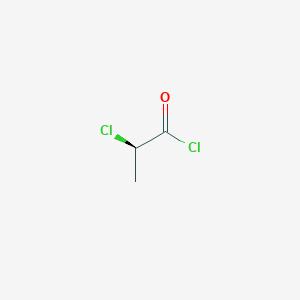


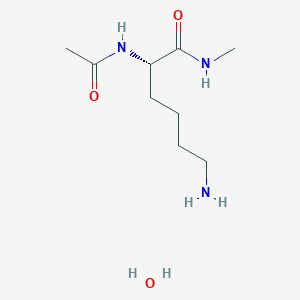



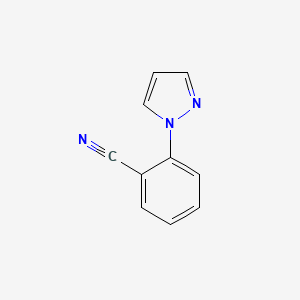
![4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1588675.png)
